
2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile typically involves the reaction of 2,2-difluoro-1-methylcyclopropane with acetonitrile under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its difluoromethyl group enhances reactivity, making it suitable for various synthetic pathways. For instance, it can be utilized in nucleophilic substitution reactions or as a building block for fluorinated pharmaceuticals.
Reactivity and Mechanism
The nitrile functional group enables participation in nucleophilic addition reactions, while the cyclopropyl structure can stabilize reactive intermediates. This dual functionality allows chemists to design intricate synthetic routes leading to diverse chemical entities.
Biological Applications
Biological Activity Investigations
Research has indicated that 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile exhibits potential biological activity. Studies are ongoing to evaluate its interactions with various biomolecules, which may lead to the discovery of novel therapeutic agents.
Case Study: Anti-Cancer Properties
A notable case study investigated the compound's ability to inhibit KRAS G12C mutant activity, a target in cancer therapy. The study demonstrated that the compound binds effectively to the mutant cysteine of KRAS, inhibiting its function and showcasing potential as an anti-cancer drug candidate .
Pharmaceutical Development
Drug Design and Development
Given its unique properties, this compound is being explored as a scaffold for drug development. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets.
Therapeutic Potential
Research has suggested that compounds similar to this compound may possess hypocholesteremic and hypotriglyceridemic activities, indicating potential applications in treating metabolic disorders . These findings highlight the compound's versatility in addressing various health conditions.
Industrial Applications
Material Science
In industrial settings, this compound can be utilized in the development of new materials. Its unique chemical properties may contribute to creating polymers or coatings with enhanced performance characteristics.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemical Synthesis | Intermediate for complex organic molecules | Enhances reactivity in synthetic routes |
Biological Research | Investigated for biological activity | Potential anti-cancer properties |
Pharmaceutical Development | Scaffold for drug design | Hypocholesteremic effects noted |
Industrial Applications | Development of new materials | Potential use in polymers and coatings |
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application, but it generally involves binding to target molecules and altering their function or activity .
Comparison with Similar Compounds
2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile can be compared with other similar compounds such as:
- 2-(2,2-Difluorocyclopropyl)acetonitrile
- 2-(2,2-Difluoro-1-ethylcyclopropyl)acetonitrile
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties .
Biological Activity
2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl moiety with two fluorine atoms and an acetonitrile functional group, which contributes to its unique chemical properties. The presence of the difluoromethyl group may enhance lipophilicity and influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, impacting various biochemical pathways critical for cellular function.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies demonstrated its effectiveness against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
Table 1 summarizes the IC50 values for these cell lines:
These values indicate that the compound has significant cytotoxic effects, particularly in breast cancer cells.
Mechanism of Anticancer Action
The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Flow cytometry assays revealed that treatment with this compound led to increased rates of apoptosis in treated cells compared to controls.
Other Biological Activities
In addition to anticancer effects, this compound has been investigated for other potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains. However, more extensive testing is required to confirm these findings.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing context for understanding the potential effects of this compound:
- Study on Fluorinated Compounds : Research has shown that fluorinated compounds often exhibit enhanced biological activity due to improved binding affinity to target proteins. This suggests that this compound may similarly benefit from its fluorinated structure .
- Comparative Analysis : In a comparative analysis with other acetonitrile derivatives, it was found that similar structures exhibited varying degrees of cytotoxicity against cancer cell lines. The unique cyclopropyl and difluoromethyl groups in this compound may confer distinct advantages in terms of potency .
Properties
IUPAC Name |
2-(2,2-difluoro-1-methylcyclopropyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N/c1-5(2-3-9)4-6(5,7)8/h2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNVEQHQXFNONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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